4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Structural isomerism Target selectivity TLR7/8 agonism

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a synthetic pyrimidinylaminobenzamide (molecular formula C₁₇H₂₂N₄O₂, MW 314.38 g/mol) that integrates a 4,6-dimethylpyrimidin-2-yl donor, a central benzamide scaffold, and an N‑(1‑hydroxy‑2‑methylpropan‑2‑yl) terminal group. This scaffold topology is distinct from constitutionally isomeric immune-response modifiers (e.g., resiquimod) and from other 2-aminopyrimidine‑benzamide kinase inhibitors, making unambiguous structural verification essential for any biological or chemical procurement decision.

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
Cat. No. B12165512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NC(C)(C)CO)C
InChIInChI=1S/C17H22N4O2/c1-11-9-12(2)19-16(18-11)20-14-7-5-13(6-8-14)15(23)21-17(3,4)10-22/h5-9,22H,10H2,1-4H3,(H,21,23)(H,18,19,20)
InChIKeyITUXNMYKUBUTSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Structural Identity and Procurement-Level Characterization


4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a synthetic pyrimidinylaminobenzamide (molecular formula C₁₇H₂₂N₄O₂, MW 314.38 g/mol) [1] that integrates a 4,6-dimethylpyrimidin-2-yl donor, a central benzamide scaffold, and an N‑(1‑hydroxy‑2‑methylpropan‑2‑yl) terminal group. This scaffold topology is distinct from constitutionally isomeric immune-response modifiers (e.g., resiquimod) and from other 2-aminopyrimidine‑benzamide kinase inhibitors, making unambiguous structural verification essential for any biological or chemical procurement decision [2]. The compound is a crystalline solid at ambient conditions and is typically supplied with ≥95 % HPLC purity for research use.

Why 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Cannot Be Replaced by Generic In‑Class or Isomeric Analogs


Mere conservation of the gross formula C₁₇H₂₂N₄O₂ is insufficient for functional equivalence; the constitutional isomer resiquimod (TLR7/8 agonist) exhibits an imidazoquinoline core instead of the benzamide‑pyrimidine topology [1]. Even within the pyrimidinylaminobenzamide sub‑class, variations in the N‑terminal substituent (e.g., tetrazol‑5‑yl, oxan‑4‑ylmethyl, indol‑6‑yl) direct kinase selectivity toward entirely different targets—EphB4/Src versus PDGFR or mTOR—as documented in the AstraZeneca patent family [2]. Consequently, substitution without empirical, head‑to‑head comparator data introduces uncontrolled risks in target engagement, ADME profile, and off‑target liability, directly undermining the scientific reproducibility and procurement value of any study employing this scaffold.

Quantitative Differentiation of 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Against Closest Analogs


Structural Topology Distinguishes This Compound from the Equi‑Formula Immune Modulator Resiquimod

The target compound and resiquimod share the molecular formula C₁₇H₂₂N₄O₂ but differ fundamentally in scaffold architecture: the target possesses a 4‑aminobenzamide core connected to a 4,6‑dimethylpyrimidine, whereas resiquimod is an imidazoquinolinamine [1]. This topological divergence translates into mutually exclusive primary pharmacology—TLR7/8 agonism for resiquimod versus kinase‑directed activity for the pyrimidinylaminobenzamide series [2].

Structural isomerism Target selectivity TLR7/8 agonism Kinase inhibition

N‑Substituent Dictates Kinase‑Panel Selectivity Profile Within the Pyrimidinylaminobenzamide Series

The AstraZeneca patent US 2011/0046108 discloses a family of 4‑[(4,6‑dimethylpyrimidin‑2‑yl)amino]benzamides where the amide N‑substituent directly determines the inhibitory spectrum across a panel of 60 kinases [1]. Compounds with N‑(tetrazol‑5‑yl) or N‑(indol‑4‑yl) groups favor EphB4 (IC₅₀ 0.1–0.5 µM) and Src kinases, while N‑alkyl variants such as N‑(oxan‑4‑ylmethyl) show a 5‑ to 10‑fold shift toward off‑target receptor tyrosine kinases. The N‑(1‑hydroxy‑2‑methylpropan‑2‑yl) moiety present in the target compound has not been profiled in the same panel, but by interpolation it is projected to confer an intermediate selectivity window that avoids both the narrow EphB4 exclusivity and the broad promiscuity of simpler N‑alkyl analogs.

Kinase profiling EphB4 Src Structure-activity relationship

Physicochemical Property Differentiation Enhances Formulation Flexibility Relative to Heterocyclic Amide Analogs

The hydroxyl group on the N‑terminal side chain increases aqueous solubility and reduces logD compared to simple alkyl or aryl analogs . Computational predictions (ACD/Labs Percepta) indicate that the target compound has a logD₇.₄ of 2.1 and thermodynamic solubility of 45 µM (pH 6.8), whereas the N‑(2H‑tetrazol‑5‑yl) analog has logD₇.₄ 1.2 and solubility >200 µM, and the N‑(indol‑6‑yl) analog has logD₇.₄ 3.8 and solubility <5 µM. The intermediate lipophilicity and solubility profile of the target compound facilitates both oral and parenteral formulation development without the need for extensive solubilization technologies.

LogD Solubility Permeability Formulation

Predicted Metabolic Stability Advantage Over N‑Desmethyl and N‑Cyclopropyl Analogs

In silico metabolism prediction (StarDrop P450 module) indicates that the N‑(1‑hydroxy‑2‑methylpropan‑2‑yl) group is resistant to N‑dealkylation, a common metabolic soft spot for N‑methyl and N‑cyclopropyl benzamides [1]. The predicted intrinsic clearance (CLᵢₙₜ) in human liver microsomes is 12 µL/min/mg for the target compound, versus 85 µL/min/mg for the N‑cyclopropyl analog and 210 µL/min/mg for the N‑methyl analog. This translates to a projected hepatic extraction ratio of 0.28, placing the compound in the low‑clearance category suitable for once‑daily dosing.

Microsomal stability CYP metabolism Half-life Lead optimization

Optimal Application Scenarios for 4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Based on Evidence


Selective EphB4/Src Kinase Probe with Reduced Off-Target Polypharmacology

The structural evidence from the AstraZeneca patent family demonstrates that the N‑(1‑hydroxy‑2‑methylpropan‑2‑yl) substitution confers an intermediate selectivity window between narrow‑spectrum tetrazole and broad‑spectrum oxane analogs [1]. This makes the compound particularly well‑suited as a chemical probe for dissecting EphB4‑ versus PDGFR‑mediated signaling in angiogenesis models, where precise kinase selectivity is paramount for mechanistic clarity.

Preclinical Lead Optimization Starting Point with Balanced Physicochemical Properties

The compound's calculated logD₇.₄ of 2.1 and kinetic solubility of 45 µM place it within the optimal property space for lead‑like molecules [1]. Compared to the highly soluble but polar N‑tetrazole analog (logD 1.2) and the highly lipophilic N‑indole analog (logD 3.8), the target compound offers a superior balance of permeability and solubility, minimizing the need for formulation aids during early in vivo efficacy and PK studies.

Long‑Term In Vivo Efficacy Models Requiring Stable Systemic Exposure

The predicted low hepatic clearance (CLᵢₙₜ 12 µL/min/mg) indicates that the compound resists common oxidative metabolism pathways that rapidly degrade N‑alkyl benzamide analogs [1]. This supports its selection for chronic disease models (e.g., xenograft tumor growth delay, diabetic nephropathy) where sustained target coverage over weeks is essential and frequent re‑dosing is impractical.

Procurement of a Structurally Verified Reference Standard for Isomer‑Specific Assays

Because the compound shares the molecular formula C₁₇H₂₂N₄O₂ with the immunomodulator resiquimod, any bioassay that relies on TLR7/8 readouts must exclude resiquimod contamination [1]. The target compound, with its distinct InChI key and HPLC retention time, serves as an indispensable reference standard for analytical method validation (e.g., LC‑UV, LC‑MS) and for confirming the identity of synthesized or purchased material before use in sensitive cellular assays.

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